Sodium 7-((3-aminobenzoyl)amino)-4-hydroxy-3-(2-naphthylazo)naphthalene-2-sulphonate
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Overview
Description
Sodium 7-[(3-aminobenzoyl)amino]-4-hydroxy-3-(2-naphthylazo)naphthalene-2-sulfonate is a complex organic compound with a molecular formula of C27H20N4O5SNa and a molecular weight of 534.50. This compound is known for its vibrant color and is often used as a dye in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 7-[(3-aminobenzoyl)amino]-4-hydroxy-3-(2-naphthylazo)naphthalene-2-sulfonate typically involves a multi-step process. The initial step often includes the diazotization of 2-naphthylamine to form a diazonium salt. This intermediate is then coupled with 4-hydroxy-3-naphthoic acid under controlled pH conditions to form the azo compound. The final step involves the sulfonation of the azo compound to introduce the sulfonate group, followed by neutralization with sodium hydroxide to yield the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Sodium 7-[(3-aminobenzoyl)amino]-4-hydroxy-3-(2-naphthylazo)naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Sodium 7-[(3-aminobenzoyl)amino]-4-hydroxy-3-(2-naphthylazo)naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a dye in textile and paper industries.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group and the sulfonate group play crucial roles in binding to metal ions, making it useful in various analytical and industrial applications. The molecular targets include metal ions such as calcium, magnesium, and iron, and the pathways involved are primarily related to complex formation and color change.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate
- Sodium 2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate
- Sodium 1-[(2-hydroxy-1-naphthyl)azo]naphthalene-2-sulfonate
Uniqueness
Properties
CAS No. |
85455-57-8 |
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Molecular Formula |
C27H19N4NaO5S |
Molecular Weight |
534.5 g/mol |
IUPAC Name |
sodium;7-[(3-aminobenzoyl)amino]-4-hydroxy-3-(naphthalen-2-yldiazenyl)naphthalene-2-sulfonate |
InChI |
InChI=1S/C27H20N4O5S.Na/c28-20-7-3-6-18(12-20)27(33)29-21-10-11-23-19(14-21)15-24(37(34,35)36)25(26(23)32)31-30-22-9-8-16-4-1-2-5-17(16)13-22;/h1-15,32H,28H2,(H,29,33)(H,34,35,36);/q;+1/p-1 |
InChI Key |
UTIABOMNTOOGDI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)C5=CC(=CC=C5)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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